molecular formula C10H11NO3 B13814707 (3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one CAS No. 5440-26-6

(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one

Cat. No.: B13814707
CAS No.: 5440-26-6
M. Wt: 193.20 g/mol
InChI Key: HYXWLJCSHHCTDH-UHFFFAOYSA-N
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Description

(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one is a chemical compound known for its unique structure and properties It is a derivative of butanone, featuring both hydroxy and hydroxyimino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one typically involves the selective alkylation of phenol with 4-hydroxybutan-2-one. One method employs a solid acid catalyst, such as acid-activated Montmorillonite clay, under constant stirring at a temperature range of 100-150°C and a pressure of 1-15 bar for 12-24 hours . This process yields the desired compound with a conversion rate of 35-55% and high selectivity of 75-81%.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of solid acid catalysts ensures an eco-friendly and efficient synthesis route, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The hydroxy and hydroxyimino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of butanone, such as amino-butanones, ketones, and carboxylic acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . These actions are mediated through its interaction with specific enzymes and receptors involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3Z)-3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one is unique due to the presence of both hydroxy and hydroxyimino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its similar compounds.

Properties

CAS No.

5440-26-6

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-hydroxyimino-4-(4-hydroxyphenyl)butan-2-one

InChI

InChI=1S/C10H11NO3/c1-7(12)10(11-14)6-8-2-4-9(13)5-3-8/h2-5,13-14H,6H2,1H3

InChI Key

HYXWLJCSHHCTDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=NO)CC1=CC=C(C=C1)O

Origin of Product

United States

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